4-ethyl-4H-1,2,4-triazole-3-thiol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 252938. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

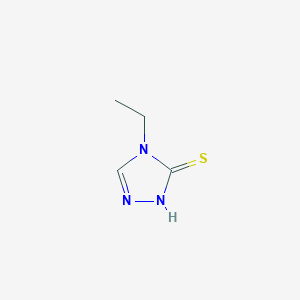

Structure

2D Structure

Propiedades

IUPAC Name |

4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c1-2-7-3-5-6-4(7)8/h3H,2H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCYFQLHLFRVKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393514 | |

| Record name | 4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27105-98-2 | |

| Record name | 27105-98-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the 1,2,4 Triazole Scaffold in Chemical Sciences

The 1,2,4-triazole (B32235) ring is a five-membered heterocyclic structure containing three nitrogen atoms and two carbon atoms. mdpi.comchemicalbook.com This scaffold is of paramount importance in the chemical sciences, particularly in medicinal chemistry and materials science. mdpi.comwisdomlib.orgnih.govresearchgate.net Its significance stems from a combination of its structural and electronic properties.

The 1,2,4-triazole nucleus is an integral part of numerous compounds that exhibit a wide array of biological activities. wisdomlib.orgnih.govresearchgate.net These include antifungal, antibacterial, antiviral, anticonvulsant, anti-inflammatory, and anticancer properties. wisdomlib.orgnih.govresearchgate.net The versatility of the triazole ring allows it to act as a pharmacophore, interacting with high affinity at biological receptors. This is attributed to its dipole character, capacity for hydrogen bonding, rigidity, and solubility. nih.gov Several clinically approved drugs, such as the antifungal agents fluconazole (B54011) and itraconazole, feature the 1,2,4-triazole core, underscoring its therapeutic relevance. nih.govnih.gov

The aromatic nature and distinct electronic characteristics of the triazole ring permit the formation of stable connections with a variety of bioactive scaffolds, making these compounds central to drug design and development. researchgate.net The ability of 1,2,4-triazoles to serve as isosteres for amide, ester, and carboxylic acid groups further enhances their utility in modifying molecular properties for specific applications. nih.gov

Beyond pharmaceuticals, 1,2,4-triazole derivatives are investigated for their applications in materials science, such as in the development of corrosion inhibitors and organic light-emitting diodes (OLEDs), owing to their electron-deficient nature and excellent electron-transport properties. mdpi.comchemicalbook.comarid.my They are also utilized in agriculture as pesticides. mdpi.com

Overview of Research Trajectories for 4 Ethyl 4h 1,2,4 Triazole 3 Thiol and Its Derivatives

General Synthetic Routes to 1,2,4-Triazole-3-thiols

The construction of the 1,2,4-triazole-3-thiol scaffold can be achieved through several established synthetic methodologies. A common and versatile approach involves the cyclization of thiosemicarbazide (B42300) or its derivatives. researchgate.netmdpi.com This method typically utilizes a one-carbon electrophile, such as formic acid or formamide, to react with thiosemicarbazide, leading to the formation of an intermediate that subsequently cyclizes to the triazole ring. mdpi.comorgsyn.org The reaction of 1-formyl-3-thiosemicarbazide (B1305609) in the presence of a base like sodium hydroxide (B78521) is a well-documented example of this pathway. orgsyn.org

Another widely used method is the reaction of acid hydrazides with isothiocyanates. researchgate.net This route first forms a 1,4-substituted thiosemicarbazide intermediate, which then undergoes cyclization to the desired 1,2,4-triazole-3-thiol. researchgate.net The nature of the substituents on the final triazole ring can be readily varied by choosing different starting acid hydrazides and isothiocyanates.

Furthermore, 1,2,4-triazole-3-thiols can be synthesized from 1,3,4-oxadiazole (B1194373) precursors. arkat-usa.orgacs.org Specifically, the hydrazinolysis of 1,3,4-oxadiazole-2-thiones can lead to the formation of 4-amino-1,2,4-triazole-3-thiols. acs.orgnih.gov This transformation involves the opening of the oxadiazole ring and subsequent recyclization to form the triazole system. The reaction of acid hydrazides with carbon disulfide in a basic medium also provides a pathway to 5-substituted-1,3,4-oxadiazole-2-thiols, which can then be converted to the corresponding triazoles. nih.govnih.gov

Specific Synthesis Protocols for this compound Precursors

The synthesis of this compound necessitates the preparation of precursors that incorporate the 4-ethyl substituent.

Synthesis from Carbothioamides

A key precursor, 4-ethyl-3-thiosemicarbazide, can be synthesized from the reaction of ethyl isothiocyanate with hydrazine (B178648) hydrate (B1144303). chemicalbook.comresearchgate.netsigmaaldrich.com This N-ethylthiosemicarbazide can then be cyclized to form the target triazole. For instance, reaction with formic acid would yield 1-formyl-4-ethyl-3-thiosemicarbazide, which upon treatment with a base like ammonia, undergoes intramolecular cyclization to give this compound. farmaciajournal.com

Multi-step Synthetic Approaches

Multi-step sequences offer greater flexibility in the synthesis of substituted triazoles. A general strategy involves the initial formation of a thiosemicarbazide from an appropriate hydrazide. For example, an acid hydrazide can be reacted with an isothiocyanate to produce a 1,4-disubstituted thiosemicarbazide, which is then cyclized in an alkaline medium to yield the corresponding 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. mdpi.comnih.gov Another approach starts with the reaction of an amine, such as methylamine, with carbon disulfide and another amine like triethylamine (B128534) to generate a dithiocarbamate (B8719985) salt in situ. This salt is then reacted with hydrazine hydrate to produce the corresponding thiosemicarbazide, which can be further cyclized. google.com These multi-stage processes allow for the introduction of a wide variety of functional groups onto the triazole core. zsmu.edu.ua

Derivatization Strategies of this compound

The thiol group of this compound is a versatile functional handle for a range of chemical transformations, enabling the synthesis of a diverse library of derivatives.

S-Alkylation and S-Acylation Reactions

The nucleophilic sulfur atom of the thiol group readily participates in S-alkylation and S-acylation reactions. S-alkylation is commonly achieved by reacting the triazole with an alkyl halide, such as ethyl bromoacetate (B1195939) or butyl iodide, in the presence of a base like potassium carbonate. mdpi.comsigmaaldrich.com This reaction leads to the formation of a thioether linkage. researchgate.net Similarly, S-acylation can be performed using acyl halides, such as phenacyl bromide, to introduce an acyl group onto the sulfur atom, forming a thioester. nih.gov These reactions are fundamental for modifying the properties of the parent molecule.

Condensation Reactions with Aldehydes

The thiol group can also undergo condensation reactions. While direct condensation with aldehydes on the thiol group is less common, the amino group of 4-amino-1,2,4-triazole-3-thiol derivatives readily condenses with various aldehydes. mdpi.comnih.govmdpi.com This reaction, often carried out in the presence of an acid catalyst, results in the formation of Schiff bases (azomethines). mdpi.comnih.gov For example, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols react with aromatic aldehydes to yield the corresponding 4-(arylideneamino)-5-substituted-4H-1,2,4-triazole-3-thiols. mdpi.comnih.gov

Formation of Bis-1,2,4-triazole Derivatives

The synthesis of molecules containing two 1,2,4-triazole rings, known as bis-1,2,4-triazole derivatives, is an area of significant research. These compounds can be constructed by linking two triazole units together through various spacer groups.

One established method involves building the bis-triazole structure from acyclic precursors. For instance, the condensation of a dicarboxylic acid, such as succinic acid, with thiocarbohydrazide (B147625) via direct fusion leads to the formation of an ethyl-bridged bis-(4-amino-4H-1,2,4-triazole-3-thiol). researchgate.net This reaction synthesizes the two triazole rings and the ethyl linker simultaneously. The resulting bis-(4-amino-1,2,4-triazol-3-thiole) can then undergo further reactions, such as condensation with aldehydes and ketones to produce new bis-Schiff bases. researchgate.net

Another versatile approach involves the reaction of pre-formed 4-amino-1,2,4-triazoles with bis-aldehydes. nih.gov In this strategy, two equivalents of a 4-amino-3-aryl-5-phenyl-4H-1,2,4-triazole react with a bis-aldehyde in refluxing glacial acetic acid to yield bis-Schiff base derivatives. nih.gov These imine-linked bis-triazoles can subsequently be reduced, for example with sodium borohydride, to afford the corresponding bis-methylamino-linked triazole derivatives. nih.gov While these examples utilize 4-amino-triazoles, the principles can be adapted for N-alkylated triazoles like this compound, provided a suitable functional group is present for the linking reaction.

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| Thiocarbohydrazide, Succinic acid | Direct fusion (10-15 min) | 5,5'-(ethane-1,2-diyl)bis(4-amino-4H-1,2,4-triazole-3-thiol) | researchgate.net |

| 4-Amino-3-aryl-5-phenyl-4H-1,2,4-triazole, Bis-aldehyde | Glacial acetic acid, reflux | Bis[o-(N-methylidenamino-3-aryl-5-phenyl-4H-1,2,4-triazole-4-yl)-phenoxy]alkane | nih.gov |

| Bis-Schiff base from above | NaBH4 | Bis[o-(N-methylamino-3-aryl-5-phenyl-4H-1,2,4-triazole-4-yl)-phenoxy]alkane | nih.gov |

Incorporation into Complex Heterocyclic Systems

The this compound scaffold is particularly useful for synthesizing fused heterocyclic systems due to its nucleophilic thiol group and adjacent ring nitrogen. These centers can react with various bi-electrophilic reagents to form new five- or six-membered rings fused to the triazole core, leading to structures such as triazolothiadiazoles and triazolothiadiazines.

Synthesis of Triazolothiadiazines:

A common and versatile route to synthesize researchgate.netmdpi.comnih.govtriazolo[3,4-b] mdpi.comnih.govnih.govthiadiazines involves the cyclocondensation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with various bi-electrophiles. nih.gov The reactivity is primarily driven by the accessible nucleophilic mercapto and amino groups. nih.gov For instance, the reaction of 4-amino-5-ethyl-3-mercapto-1,2,4-triazole with substituted hydrazonoyl chlorides in refluxing dioxane containing triethylamine yields 3-ethyl-6-methyl-7-(2-arylhydrazono)-7H- researchgate.netmdpi.comnih.govtriazolo[3,4-b] mdpi.comnih.govnih.govthiadiazine derivatives. nih.gov Other bi-electrophiles like α-haloketones (e.g., phenacyl bromides) and ethyl chloroacetate (B1199739) are also frequently used to construct the triazolothiadiazine skeleton. nih.govnih.govdocksci.com The reaction typically proceeds by initial S-alkylation of the thiol group, followed by intramolecular cyclization involving the N4-amino group of the triazole. mdpi.com While many examples start with a 4-amino-triazole, the fundamental reaction of the triazole-thiol moiety with bi-electrophiles to form fused rings is a key synthetic strategy.

Synthesis of Triazolothiadiazoles:

The fusion of a thiadiazole ring to the 1,2,4-triazole core creates the researchgate.netmdpi.comnih.govtriazolo[3,4-b] mdpi.comnih.govnih.govthiadiazole system. A widely employed method for this transformation is the reaction of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with a carboxylic acid in the presence of a dehydrating agent, most commonly phosphorus oxychloride (POCl₃). docksci.comclockss.org In a typical procedure, an equimolar mixture of the triazole-thiol and an appropriate aromatic carboxylic acid is refluxed in POCl₃. docksci.com The reaction mixture is then poured onto ice to precipitate the product. docksci.com This one-step method is efficient for producing a variety of 3,6-disubstituted-s-triazolo[3,4-b]-1,3,4-thiadiazoles. clockss.org Other reagents that facilitate this cyclization include acyl halides and cyanogen (B1215507) bromide. clockss.org

| Triazole Precursor | Reagent | Resulting Heterocyclic System | Reference |

| 4-Amino-5-ethyl-3-mercapto-1,2,4-triazole | Substituted hydrazonoyl chlorides | researchgate.netmdpi.comnih.govTriazolo[3,4-b] mdpi.comnih.govnih.govthiadiazine | nih.gov |

| 4-Amino-5-pyridin-4-yl-4H- researchgate.netmdpi.comnih.govtriazole-3-thiol | Aromatic carboxylic acids / POCl₃ | researchgate.netmdpi.comnih.govTriazolo[3,4-b] mdpi.comnih.govnih.govthiadiazole | docksci.com |

| 4-Amino-5-pyridin-4-yl-4H- researchgate.netmdpi.comnih.govtriazole-3-thiol | Phenacyl bromides | researchgate.netmdpi.comnih.govTriazolo[3,4-b] mdpi.comnih.govnih.govthiadiazine | docksci.com |

| 4-Amino-3-mercaptotriazoles | 2-Bromo-1,4-naphthoquinone | Naphtho[1,2-e] researchgate.netmdpi.comnih.govtriazolo[3,4-b] mdpi.comnih.govnih.govthiadiazin-5-one | nih.gov |

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of 4-ethyl-4H-1,2,4-triazole-3-thiol and its derivatives reveals characteristic signals that confirm the presence of the ethyl group and the triazole ring protons. In derivatives of 4-substituted-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, the ethyl group typically shows a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a pattern indicative of an ethyl group attached to a nitrogen atom. The proton on the triazole ring and the thiol proton (SH) also exhibit distinct chemical shifts. mdpi.comresearchgate.net For instance, in related 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, the SH proton signal is often observed as a singlet at a downfield chemical shift, sometimes in the range of 12.79 to 14.01 ppm. researchgate.net The exact positions of these signals can vary depending on the solvent used and the other substituents on the triazole ring. mdpi.comresearchgate.net

Table 1: ¹H NMR Spectral Data for this compound Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| 5-Benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | - | 2.42 (s, 3H, CH₃), 3.81 (s, 2H, CH₂), 6.97-7.29 (m, 9H, Ar-H), 12.91 (s, 1H, SH) researchgate.net |

| 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | - | 3.81 (s, 2H, CH₂), 7.10-7.45 (m, 10H, Ar-H), 13.81 (s, 1H, SH) researchgate.net |

| 5-Benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | - | 3.80 (s, 2H, CH₂), 3.88 (s, 3H, OCH₃), 6.95-7.25 (m, 9H, Ar-H), 13.06 (s, 1H, SH) researchgate.net |

| 5-Furan-2-yl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | - | 2.46 (s, 3H, CH₃), 5.94-6.36 (m, 3H, furan), 7.31-7.47 (m, 4H, Ar-H), 14.01 (s, 1H, SH) mdpi.com |

| 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | DMSO-d₆ | 3.55 (s, 1H), 7.78 (dd, J=5.87, 1.83, 2H), 8.52 (dd, J=6.23, 1.47, 2H) |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound derivatives, distinct signals are observed for the ethyl carbons and the carbons of the triazole ring. The carbon atom of the C=S group in related triazole-3-thiones typically resonates at a downfield chemical shift, often in the range of 169.00–169.10 ppm. oup.com The carbons of the ethyl group and the triazole ring appear at characteristic chemical shifts, which are influenced by their electronic environment. mdpi.comjournalofbabylon.com

Table 2: ¹³C NMR Spectral Data for a 1,2,4-triazole (B32235) Derivative This table is interactive. Click on the headers to sort the data.

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| 3-((1H-1,2,4-triazol-5-yl)thio)dihydrofuran-2(3H)-one | DMSO-d₆ | 174.82 (C=O), 155.96 (1,2,4-triazole), 146.10 (1,2,4-triazole), 66.80 (CH₂-O), 42.20 (CH), 29.27 (CH₂) mdpi.com |

| 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | DMSO-d₆ | 169.84, 157.38, 150.47, 140.16, 120.303 |

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are powerful tools for identifying functional groups within a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound and its analogs displays characteristic absorption bands that confirm its structure. A key feature is the stretching vibration of the thiol (S-H) group, which typically appears in the region of 2550–2650 cm⁻¹. oup.com The N-H stretching vibration in the triazole ring is also observed, usually in the range of 3100–3460 cm⁻¹. mdpi.comresearchgate.netoup.com Other significant bands include the C=N stretching vibration of the triazole ring around 1560–1650 cm⁻¹ and the N-C=S stretching bands. mdpi.comresearchgate.netoup.com The presence of the ethyl group is confirmed by C-H stretching vibrations.

Table 3: FT-IR Spectral Data for this compound Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Vibrational Frequencies (cm⁻¹) |

|---|---|

| 5-Benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | 3358, 3290 (N-H), 2550 (SH), 1605 (C=N), 1538, 1262, 1050, 950 (N-C=S) researchgate.net |

| 5-Benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | 3344, 3282 (N-H), 2570 (SH), 1606 (C=N), 1538, 1260, 1050, 950 (N-C=S) researchgate.net |

| 5-Furan-2-yl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | 3351, 3285 (N-H), 2576 (SH), 1621 (C=N), 1250 (C-O-C), 1534, 1258, 1050, 951 (N-C=S) mdpi.com |

| 4-Methyl-4H-1,2,4-triazole-3-thiol | Data available, specific peaks not detailed in the provided search results. spectrabase.com |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While specific Raman data for this compound is not extensively detailed in the provided search results, it is a valuable technique for confirming the presence of the S-H and C-S bonds due to their polarizability, often resulting in strong Raman signals.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. nih.gov The fragmentation pattern observed in the mass spectrum provides further structural information, as the molecule breaks apart in a predictable manner, yielding fragment ions that are characteristic of its structure. arid.my

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for analyzing 1,2,4-triazole derivatives, as it typically keeps the molecule intact, allowing for the determination of molecular weight. The method is particularly useful for polar compounds and provides information on the quasimolecular ion, such as the protonated molecule [M+H]⁺. researchgate.net

In the analysis of 1,2,4-triazole-3-thiones, which exist in tautomeric equilibrium with the thiol form, ESI-MS reveals the quasimolecular ion, and its fragmentation pattern can be studied by applying different collision voltages. researchgate.net For instance, the fragmentation of related 1,2,4-triazole structures often involves the cleavage of bonds adjacent to the triazole ring, providing insight into the molecule's core structure and substituents. researchgate.netresearchgate.net Studies on derivatives of this compound use ESI-MS to confirm their molecular mass and to study fragmentation pathways, which is essential for structural confirmation. nih.govnih.gov

Table 1: Representative ESI-MS Fragmentation Data for a 1,2,4-Triazole-3-thione Derivative

| m/z (Daltons) | Interpretation |

|---|---|

| 285.0 | Quasimolecular ion [M+H]⁺ |

| 253.1 | Loss of a methoxy (B1213986) group fragment |

Data derived from the analysis of 4-(2-Methoxyphenyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of volatile and thermally stable 1,2,4-triazole derivatives. The applicability of GC-MS for 3-thio-1,2,4-triazoles has been systematically studied, revealing that the chromatographic behavior is significantly influenced by the nature of substituents on the triazole ring. dnu.dp.ua

The polarity of the compound is a critical factor; higher polarity can lead to a poorer chromatographic response and peak shape, which can complicate analysis. dnu.dp.ua For instance, compounds with phenyl moieties at the C-5 position and an alkyl substituent attached via the thiol group at C-3 tend to show a strong response. dnu.dp.ua Conversely, substituents like thiophen-2-yl and methyl at C-5, or ester groups attached to the thiol, can decrease the chromatographic response. dnu.dp.ua This information is valuable for developing analytical methods for quality control of these compounds. dnu.dp.ua

High-Resolution Electrospray Ionization Mass Spectrometry (HR-EI-MS)

High-Resolution Mass Spectrometry (HRMS), often coupled with ESI, provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound and its fragments. For derivatives of this compound, this technique is invaluable for confirming the proposed chemical structure against other possibilities. nih.gov The high precision of HRMS (typically to within 5 ppm) enables the unambiguous identification of a compound's elemental composition. nih.govzsmu.edu.ua This technique was used to characterize N-substituted derivatives of this compound, confirming their successful synthesis. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to provide experimental evidence for the elemental composition of a synthesized compound. It measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the molecule. The experimentally found percentages are then compared with the theoretically calculated values based on the presumed chemical formula. A close correlation between the found and calculated values serves as strong evidence for the purity and identity of the compound. arid.mymdpi.com This method is routinely used in the characterization of newly synthesized 1,2,4-triazole-3-thiol derivatives to verify that the correct product has been obtained. arid.mymdpi.com

Table 2: Example of Elemental Analysis Data for a 1,2,4-Triazole-3-thiol Derivative

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 57.76 | 57.69 |

| Hydrogen (H) | 3.73 | 3.71 |

| Nitrogen (N) | 20.73 | 20.69 |

| Sulfur (S) | 11.86 | 11.89 |

Data for 4-(Benzylideneamino)-5-furan-2-yl-4H-1,2,4-triazole-3-thiol. mdpi.com

Computational and Theoretical Investigations of 4 Ethyl 4h 1,2,4 Triazole 3 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods based on the principles of quantum mechanics that are used to determine the properties of molecules. These calculations can predict molecular geometry, energy levels, and reactivity.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. inorgchemres.org It is a widely used tool in the study of triazole derivatives due to its balance of accuracy and computational cost. nih.govresearchgate.net DFT calculations could be used to optimize the molecular geometry of 4-ethyl-4H-1,2,4-triazole-3-thiol, determine its vibrational frequencies (corresponding to IR and Raman spectra), and calculate its electronic properties. While DFT has been applied to numerous similar triazole compounds to understand their structure and reactivity, specific DFT analysis for this compound is not detailed in the available literature.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For many triazole derivatives, FMO analysis has been instrumental in explaining their electronic properties and potential for charge transfer. nih.gov Although this is a common analysis for similar compounds, specific HOMO and LUMO energy values for this compound are not published in the reviewed sources.

Table 1: Frontier Molecular Orbital (FMO) Data (No specific data available in the reviewed literature for this compound)

| Parameter | Value (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For related triazole compounds, MEP maps have been used to predict sites for intermolecular interactions and chemical reactions. nih.gov An MEP analysis of this compound would reveal the regions susceptible to electrophilic and nucleophilic attack, but such a map is not available in the current literature.

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge distribution and bonding interactions within a molecule in terms of localized orbitals. It provides insights into charge transfer between orbitals, hybridization, and the nature of chemical bonds. NBO analysis is often used to understand the stability arising from intramolecular charge transfer and hyperconjugative interactions. inorgchemres.org While NBO studies have been performed on complexes and derivatives of similar triazoles, a specific NBO analysis for this compound has not been found in the reviewed literature.

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons.

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Nucleophilicity Index (Nu): A measure of the molecule's ability to donate electrons.

These descriptors are frequently calculated using DFT for various triazole derivatives to compare their reactivity profiles. nih.govnih.gov However, specific values for this compound are not available in the searched literature.

Table 2: Global Reactivity Descriptors (No specific data available in the reviewed literature for this compound)

| Descriptor | Symbol | Formula | Value |

|---|---|---|---|

| Electronegativity | χ | -(EHOMO+ELUMO)/2 | Data not available |

| Chemical Potential | μ | (EHOMO+ELUMO)/2 | Data not available |

| Hardness | η | (ELUMO-EHOMO)/2 | Data not available |

| Softness | S | 1/η | Data not available |

| Electrophilicity Index | ω | μ²/2η | Data not available |

| Nucleophilicity Index | Nu | EHOMO - ELUMO(TCE) | Data not available |

TCE (Tetracyanoethylene) is often used as a reference molecule for calculating the nucleophilicity index.

The fraction of transferred electrons (ΔN) is a theoretical parameter that estimates the number of electrons transferred from an inhibitor molecule to a metal surface, a concept often used in corrosion inhibition studies. It is calculated using the chemical potential and hardness of both the molecule and the metal. A positive ΔN value indicates that the molecule acts as an electron donor. This calculation is relevant for assessing the potential of triazole thiols as corrosion inhibitors. nih.gov Specific calculations for the fraction of electrons transferred from this compound to a given surface are not present in the reviewed scientific papers.

Tautomerism Studies and Energetic Barriers

The 1,2,4-triazole (B32235) ring system can exist in different tautomeric forms, primarily due to the migration of a proton. For this compound, the key equilibrium is between the thione and thiol forms.

The tautomeric equilibrium between the thione and thiol forms of triazole derivatives is a subject of significant interest. najah.edu In the solid state, 4-ethyl-1H-1,2,4-triazole-5(4H)-thione exists as the thione tautomer. nih.gov This is a common feature for many 3-mercapto-1,2,4-triazoles, where the thione form is generally the predominant and more stable tautomer. ijsr.net

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of these tautomers. najah.edu For the parent 1,2,4-triazole-3-thione, gas-phase calculations at various levels of theory, including HF, B3LYP, and MP2, consistently show that the thione form is the most stable. nih.govresearchgate.net The presence of substituents, such as an ethyl group, is generally not expected to significantly alter this preference for the thione form in the gas phase. nih.gov

The stability of the thione form can be attributed to several factors, including the types of intermolecular forces in the solid state which can critically stabilize one tautomer over another. najah.edu In solution, the equilibrium can be influenced by the polarity of the solvent, with polar solvents tending to favor the thione form. cdnsciencepub.com

| Tautomer | Relative Stability (Gas Phase) | Predominant Form (Solid State) |

|---|---|---|

| Thione | More Stable nih.govresearchgate.net | Predominant nih.gov |

| Thiol | Less Stable nih.govresearchgate.net | - |

The conversion between thione and thiol tautomers occurs through proton transfer. This process can happen intramolecularly or intermolecularly. Intramolecular proton transfer involves the direct migration of a hydrogen atom from a nitrogen to the sulfur atom within the same molecule. najah.edu Theoretical calculations, such as those using the QST2 method, can be employed to study the reaction path and determine the transition state for this intra-conversion. najah.edu

Intermolecular proton transfer, on the other hand, involves the participation of other molecules, such as solvent molecules or another molecule of the triazole itself, to facilitate the proton shuttle. In the solid state, the crystal packing is stabilized by intermolecular N-H···N and N-H···S hydrogen bonds, which can provide pathways for proton transfer between adjacent molecules. nih.gov

Simulation of Spectroscopic Properties

Computational methods are widely used to simulate and help interpret experimental spectroscopic data. This includes vibrational (FT-IR, Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Density Functional Theory (DFT) calculations are a reliable method for predicting the vibrational frequencies of molecules. nih.gov By computing the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated and compared with experimental FT-IR and Raman spectra. This comparison aids in the assignment of observed vibrational bands to specific molecular motions. nih.govnih.gov For triazole derivatives, characteristic bands can be identified, such as those for N-H, C=S, and C=N stretching vibrations. researchgate.netoup.com The agreement between calculated and experimental frequencies is generally good, often with mean deviations of about 1% or less. researchgate.net

| Vibrational Mode | Calculated Frequency Range (cm⁻¹) | Experimental Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H stretch | ~3211 | ~3211 | researchgate.net |

| C-H (aromatic) stretch | 3078-3142 | 3088-3146 | researchgate.net |

| S-H stretch (thiol form) | - | 2511-2661 | oup.com |

| C=S stretch | - | 1259-1271 | oup.com |

| C=N stretch | ~1593 | ~1593 | researchgate.net |

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating theoretical NMR chemical shifts. researchgate.netnih.gov These calculations provide isotropic shielding constants which can be converted to chemical shifts for comparison with experimental ¹H and ¹³C NMR spectra. This comparison is valuable for structural elucidation and for confirming the predominant tautomeric form in solution. ufv.br For 1,2,4-triazole-3-thiones, the ¹H NMR spectrum characteristically shows an N-H proton signal in the range of 13-14 ppm, while the ¹³C NMR spectrum exhibits a C=S signal around 167-169 ppm, confirming the thione structure. oup.comnih.govnih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating electronic absorption spectra (UV-Vis). mdpi.comrsc.org By calculating the excitation energies and oscillator strengths, the absorption maxima (λmax) can be predicted. inorgchemres.org These theoretical spectra can then be compared with experimental data to understand the electronic transitions occurring within the molecule. researchgate.net The electronic transitions, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), are responsible for the observed absorption bands. nih.gov

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding modes and affinities of this compound derivatives with various enzymes, particularly those involved in inflammatory pathways. These studies help to understand the structural basis for their biological activity and to identify key interactions that stabilize the ligand-protein complex.

Molecular docking studies have explored the interactions of derivatives of this compound with key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 15-lipoxygenase (15-LOX).

COX-1 and COX-2: Docking studies on alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol have been conducted to investigate their interaction with COX-1 and COX-2 enzymes. prolekare.cznih.gov The binding of the natural substrate, arachidonic acid, to these enzymes is heavily influenced by hydrophobic interactions. prolekare.cz Consequently, the introduction of various aliphatic substitutions on the triazole scaffold is crucial for evaluating their effect on binding affinity. prolekare.cz The research proved the effect of hydrophobic interactions of the alkyl groups of these 1,2,4-triazole derivatives on changes in affinity and selectivity to COX-1 or COX-2. prolekare.cz

15-LOX: In studies involving N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides, a derivative series of the core structure, molecular docking revealed specific interactions within the 15-LOX active site. nih.gov The docked ligands formed hydrogen bonds with several amino acid residues, including Gln598, Arg260, Val126, Gln762, Gln574, Thr443, and Arg580. nih.gov These hydrogen bonds, along with other hydrophobic interactions, were found to stabilize the enzyme-ligand complexes. nih.gov

Binding affinity and selectivity are critical parameters in drug design, indicating the strength of the interaction with the target and the ability to differentiate between related targets, respectively.

COX-1/COX-2 Selectivity: For derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, in silico studies indicated that certain compounds could reliably exhibit their anti-inflammatory effect by inhibiting COX-1 more effectively than COX-2. prolekare.cznih.gov This suggests a potential for developing derivatives with specific selectivity profiles. In a related study, a pyrazole-triazole hybrid, 5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-thiol, demonstrated significant selectivity towards the COX-2 enzyme over COX-1, highlighting the tunability of the triazole scaffold. nih.govnih.gov

15-LOX Binding Affinity: Molecular docking of derivatives of this compound against 15-LOX showed promising binding free energies. nih.gov The binding energies for the most potent derivatives were found to be lower (more favorable) than those of the standard reference compounds, quercetin (B1663063) and baicalein, indicating a strong potential for inhibition. nih.gov

| Compound | Binding Free Energy (kcal/mol) |

|---|---|

| Derivative 7j | -9.8 |

| Derivative 7h | -9.70 |

| Derivative 7e | -9.20 |

| Quercetin (Standard) | -8.47 |

| Baicalein (Standard) | -8.98 |

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-thiol | 593.5 | 21.53 | 27.56 |

| Celecoxib (Reference) | 21.53 | 3.33 | 6.46 |

Calculated pharmacokinetic properties for a series of N-substituted derivatives of this compound projected good lipophilicity, bioavailability, and drug-likeness. nih.gov Importantly, these compounds did not violate Lipinski's or Veber's rules, which are guidelines used to evaluate drug-likeness and predict oral bioavailability. nih.gov Similarly, ADME investigations on other 1,2,4-triazole-3-thiol derivatives have shown that the compounds generally follow the Lipinski rule and are predicted to be orally absorbed. pnrjournal.comresearchgate.net These predictions suggest that derivatives of this compound possess favorable pharmacokinetic profiles, making them promising candidates for further development. nih.gov

Biological Activities and Pharmacological Potential of 4 Ethyl 4h 1,2,4 Triazole 3 Thiol Derivatives

Antimicrobial Activity

Derivatives of 1,2,4-triazole (B32235) are recognized for their broad-spectrum antimicrobial properties. connectjournals.comnih.govresearchgate.netistanbul.edu.tr These compounds have demonstrated the ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. connectjournals.comnih.govresearchgate.netistanbul.edu.tr The ongoing challenge of drug resistance necessitates the development of novel antimicrobial agents, and 1,2,4-triazole derivatives represent a promising avenue of research. seejph.comnih.gov

Antibacterial Efficacy

The antibacterial potential of 1,2,4-triazole-3-thiol derivatives has been evaluated against a panel of both Gram-positive and Gram-negative bacteria.

Gram-positive Bacteria: Studies have shown that certain derivatives exhibit significant activity against Staphylococcus aureus. connectjournals.comnih.gov For instance, a series of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives displayed strong antibacterial effects against S. aureus, with some compounds showing activity superior or comparable to the standard drug streptomycin. nih.gov Another study reported that a specific derivative, 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol, demonstrated high activity against S. aureus with a Minimum Inhibitory Concentration (MIC) value of 0.264 mM. nih.gov Additionally, some synthesized compounds have shown inhibitory activity against Bacillus subtilis. connectjournals.com

Gram-negative Bacteria: The efficacy of these derivatives extends to Gram-negative bacteria as well. Research has demonstrated activity against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. researchgate.netmdpi.com For example, one study found that a particular synthesized compound, TRN4, showed moderate inhibition against resistant Pseudomonas aeruginosa, even when the standard reference drug, cefepime, was inactive. researchgate.net Other studies have reported activity against Salmonella typhi. connectjournals.com However, it's worth noting that in some studies, none of the tested compounds showed positive results against E. coli. nih.gov

The following table summarizes the antibacterial activity of selected 1,2,4-triazole-3-thiol derivatives.

| Bacterial Strain | Activity of Derivatives | Reference |

| Staphylococcus aureus | Strong activity, some superior to streptomycin. | nih.gov |

| Escherichia coli | Some derivatives show activity. | researchgate.net |

| Pseudomonas aeruginosa | Moderate inhibition against resistant strains. | researchgate.net |

| Salmonella pullorum | Data not available in the provided search results. | |

| Salmonella enteritidis | Data not available in the provided search results. | |

| Klebsiella pneumoniae | Some derivatives show activity. | mdpi.com |

Antifungal Efficacy

In addition to their antibacterial properties, 1,2,4-triazole-3-thiol derivatives have demonstrated notable antifungal activity.

A significant target for these compounds is Candida albicans, a common cause of fungal infections in humans. seejph.com Research has shown that novel triazole-3-thiol derivatives can exhibit significant antifungal efficacy against C. albicans. seejph.com One study detailed the design of derivatives intended to inhibit enolase 1 (Eno1) in Candida albicans, a key enzyme in glycolysis. seejph.com The synthesized compounds demonstrated notable antifungal activity in vitro. seejph.com However, it is important to note that some studies have found certain derivatives to be inactive against C. albicans. nih.gov

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

The potency of antimicrobial agents is quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

Several studies have reported the MIC values for various 1,2,4-triazole-3-thiol derivatives against different microbial strains. For instance, one study found that a specific compound exhibited an MIC of 16 µg/ml against S. aureus and 20 µg/ml against B. subtilis. connectjournals.com Another derivative showed an MIC of 24 µg/ml against C. albicans. connectjournals.com In a different study, a series of derivatives were tested against S. aureus, and the most active compound showed an MIC of 0.264 mM. nih.gov

The determination of MBC values is less frequently reported in the provided search results. However, the process generally involves subculturing from the clear tubes in an MIC assay to determine the concentration at which no bacterial growth occurs.

Structure-Activity Relationships (SAR) in Antimicrobial Agents

The antimicrobial activity of 1,2,4-triazole-3-thiol derivatives is significantly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies aim to identify the key structural features responsible for their biological effects.

Research has indicated that the nature and position of substituents on the triazole ring play a crucial role in determining the antimicrobial potency. For example, the introduction of certain side chains can either enhance or diminish the antibacterial activity. researchgate.net One study observed that derivatives with side alkyl chains (ethyl and butyl) at a specific position did not exhibit any biological activity. researchgate.net Conversely, another study found that the presence of a free amino group at the 4-position of the triazole ring was important for activity, and its acetylation led to a decrease in antibacterial efficacy. researchgate.net

The type of substituent on the phenyl ring attached to the triazole core also impacts activity. The presence of electron-donating or electron-withdrawing groups can modulate the antimicrobial effects. connectjournals.com For instance, one study highlighted that a compound with a 4-trichloromethyl group on the phenyl ring exhibited high antibacterial activity. researchgate.net

Anticancer Activity

In addition to their antimicrobial properties, derivatives of 1,2,4-triazole have emerged as a significant class of compounds with potential anticancer activity. nih.govresearchgate.net The 1,2,4-triazole scaffold is present in several clinically used anticancer drugs. researchgate.net

Cytotoxicity against Cancer Cell Lines

The anticancer potential of 4-ethyl-4H-1,2,4-triazole-3-thiol derivatives and related compounds has been investigated against various human cancer cell lines.

Melanoma (IGR39), Triple-Negative Breast Cancer (MDA-MB-231), and Pancreatic Carcinoma (Panc-1): A study involving hydrazone derivatives of 1,2,4-triazole-3-thiol demonstrated their cytotoxic effects against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. nih.gov The synthesized compounds were generally more cytotoxic against the melanoma cell line. nih.gov Three specific hydrazones were identified as the most promising anticancer agents in this series, exhibiting moderate cytotoxicity with EC50 values in the range of 2–17 µM. nih.gov

MCF-7 (Breast Cancer): Other studies have also explored the activity of 1,2,4-triazole derivatives against the MCF-7 breast cancer cell line. acs.org For instance, a series of 4-(1,2,4-triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivatives were synthesized and evaluated for their anticancer activity. acs.org Several of these compounds demonstrated significant anticancer activity against MCF-7 cells. acs.org

The following table summarizes the cytotoxic activity of selected 1,2,4-triazole derivatives against different cancer cell lines.

| Cancer Cell Line | Compound/Derivative | Activity (EC50/IC50) | Reference |

| Melanoma (IGR39) | Hydrazone derivatives | 2–17 µM (EC50) | nih.gov |

| Triple-Negative Breast Cancer (MDA-MB-231) | Hydrazone derivatives | 2–17 µM (EC50) | nih.gov |

| Pancreatic Carcinoma (Panc-1) | Hydrazone derivatives | 2–17 µM (EC50) | nih.gov |

| MCF-7 | 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivatives | Significant activity | acs.org |

Mechanisms of Action (e.g., Cell Cycle Arrest, Apoptosis Induction)

The anticancer effects of 1,2,4-triazole derivatives are often attributed to their ability to interfere with fundamental cellular processes such as cell cycle progression and programmed cell death, or apoptosis. nih.gov

Certain synthetic 1,2,4-triazole-3-carboxamide derivatives have demonstrated significant antiproliferative effects in leukemia cell lines. researchgate.net These compounds were found to induce cell cycle arrest, a crucial mechanism for controlling cell proliferation. researchgate.net Flow cytometry analysis revealed that these derivatives halt the progression of the cell cycle, thereby preventing the uncontrolled division of cancer cells. researchgate.net

Furthermore, the induction of apoptosis is another key mechanism through which these compounds exert their anticancer activity. Western blot analysis has confirmed the cleavage of PARP1 and caspase-3, both of which are hallmark indicators of apoptosis, in leukemia cells treated with these derivatives. researchgate.net This suggests that the compounds trigger a cascade of events leading to the self-destruction of cancer cells.

In Vitro and 3D Cell Culture Models

The evaluation of the anticancer potential of this compound derivatives heavily relies on the use of various cell culture models. Traditional two-dimensional (2D) in vitro models, such as monolayer cell cultures, are commonly employed for initial screening. dntb.gov.ua For instance, the cytotoxicity of hydrazone derivatives of 1,2,4-triazole-3-thiol has been tested using the MTT assay on human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. nih.gov

However, to better mimic the complex in vivo tumor microenvironment, three-dimensional (3D) cell culture models are increasingly being utilized. mdpi.com These models, including tumor spheroids, provide a more accurate representation of tumor architecture and cellular interactions. dntb.gov.uamdpi.com Several studies have identified 1,2,4-triazole-3-thiol derivatives that exhibit potent activity in 3D cell cultures. For example, specific hydrazone derivatives were identified as the most active compounds in 3D cultures of melanoma, triple-negative breast cancer, and pancreatic cancer cells. nih.gov

Anti-Metastatic Potential

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. zsmu.edu.ua Therefore, compounds with anti-metastatic properties are of significant interest in cancer therapy. Certain derivatives of 1,2,4-triazole-3-thiol have shown promise in inhibiting cancer cell migration, a critical step in the metastatic cascade.

One particular hydrazone derivative, N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, was found to inhibit the migration of all tested cancer cell lines and exhibited relative selectivity towards cancer cells, suggesting its potential as an anti-metastatic agent. nih.gov

Structure-Activity Relationships (SAR) in Anticancer Agents

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of more potent anticancer agents. nih.gov For 1,2,4-triazole derivatives, SAR studies have revealed that the nature and position of substituents on the triazole ring and its side chains significantly influence their biological activity.

For instance, in a series of 1,2,4-triazole-3-thiol derivatives, the presence of specific moieties, such as a phenoxy group at the para-position of a phenyl ring, was found to be crucial for broad-spectrum antibacterial activity, which can be an indicator of general cytotoxicity that might be harnessed for anticancer effects. nih.gov Similarly, for certain diarylurea derivatives bearing a triazole moiety, specific substitutions led to significant inhibition of tyrosine kinases and potent antiproliferative activity against various cancer cell lines. nih.gov The dimethylaminoethyl group was identified as essential for the high activity of another series of 1,2,4-triazole derivatives against several cancer cell lines. nih.gov

The following table summarizes the anticancer activity of selected 1,2,4-triazole derivatives.

| Compound | Cancer Cell Line | Activity (IC50/EC50) | Reference |

| N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | Melanoma, Triple-Negative Breast Cancer, Pancreatic Cancer | 2–17 µM | nih.gov |

| N′-((1H-pyrrol-2-yl)methylene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | Melanoma, Triple-Negative Breast Cancer, Pancreatic Cancer | 2–17 µM | nih.gov |

| N′-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | Melanoma, Triple-Negative Breast Cancer, Pancreatic Cancer | 2–17 µM | nih.gov |

| 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative (6h) | A549, U87, HL60 | 3.854, 4.151, 17.522 µM | researchgate.net |

| 1,2,4-triazole derivative (10) | MDA-MB-231, PC-3 | 1.42, 5.69 µM | researchgate.net |

Anti-inflammatory Activity

In addition to their anticancer properties, derivatives of this compound have also demonstrated significant anti-inflammatory activity. researchgate.net

Cyclooxygenase (COX-1 and COX-2) Inhibition Studies

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation. nih.gov There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. nih.gov

Several studies have investigated the COX inhibitory potential of 1,2,4-triazole derivatives. In silico molecular docking studies have been conducted on newly synthesized alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol to evaluate their interaction with COX-1 and COX-2. prolekare.cz The results indicated that these compounds could exhibit their anti-inflammatory effect by inhibiting COX-1. prolekare.cz The hydrophobic interactions of the alkyl groups were shown to influence the affinity and selectivity towards COX-1 or COX-2. prolekare.cz

Other research has focused on designing hybrid molecules that combine the 1,2,4-triazole scaffold with other pharmacophores to achieve selective COX-2 inhibition, which is desirable to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov Certain bis-triazole hybrids have shown promising COX-2 selectivity indexes, comparable to the known selective COX-2 inhibitor celecoxib. nih.gov

The following table presents the COX inhibition data for selected 1,2,4-triazole derivatives.

| Compound | Target Enzyme | Activity (Selectivity Index) | Reference |

| 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol derivatives (2e, 2g) | COX-1 | Preferential for COX-1 | prolekare.cz |

| bis-triazole hybrids (19c, 19f, 19h, 19l) | COX-2 | 18.48 - 49.38 | nih.gov |

Molecular Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound derivatives extend beyond direct COX inhibition. The 1,2,4-triazole nucleus is a known pharmacophore that can interact with various biological receptors with high affinity due to its dipole character, hydrogen bonding capacity, and rigidity. nih.gov

The anti-inflammatory action of these compounds is believed to be mediated through the prostaglandin (B15479496) biosynthesis pathway. prolekare.cz By inhibiting COX enzymes, these derivatives reduce the production of prostaglandins, which are key mediators of pain, fever, and inflammation.

Antioxidant Activity

The antioxidant potential of 1,2,4-triazole-3-thiol derivatives is a subject of considerable research. These compounds can mitigate the damaging effects of free radicals, which are implicated in the aging process and various diseases. researchgate.net The thiol (-SH) and amino (-NH2) groups often present in these derivatives are thought to contribute to their free radical scavenging capabilities. nih.gov

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant activity of chemical compounds. nih.gov This stable free radical, when neutralized by an antioxidant, changes color from violet to yellow, allowing for spectrophotometric quantification of the scavenging activity. nih.gov

Several studies have demonstrated the DPPH radical scavenging potential of 1,2,4-triazole-3-thiol derivatives. For instance, a series of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives were synthesized and evaluated, with some compounds showing significant antioxidant activity compared to the standard, ascorbic acid. researchgate.net In one study, compound (5b) from a synthesized series was identified as the most active, with an IC50 value of 5.84 µg/ml. researchgate.net Another study on 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives also reported notable antiradical activity. zsmu.edu.ua

The antioxidant capacity of these derivatives is often compared to standard antioxidants like ascorbic acid. The IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, is a key metric in these assays.

Interactive Data Table: DPPH Radical Scavenging Activity of 1,2,4-Triazole-3-thiol Derivatives

| Compound | Derivative Type | IC50 Value | Reference |

| Compound (5b) | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative | 5.84 µg/ml | researchgate.net |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 1.3 × 10⁻³ M | nih.gov |

| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol | 2.2 × 10⁻³ M | nih.gov |

Beyond the DPPH assay, other methods like the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation decolorization assay are also employed to assess antiradical effects. nih.gov In a comparative study, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) demonstrated superior scavenging ability against both DPPH and ABTS radicals compared to 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP). nih.gov The IC50 values for the ABTS assay were 4.7 × 10⁻⁵ M for AT and 5.5 × 10⁻⁵ M for AP. nih.gov

The structural features of these molecules, particularly the hydrogen atoms in the NH and NH2 groups, are considered crucial for their scavenging mechanism. nih.gov Research on 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol and its derivatives has shown that the parent compound exhibited the highest antiradical effect at a concentration of 1 × 10⁻³ M, with an activity of 88.89%. zsmu.edu.ua

Other Emerging Biological Activities

Derivatives of this compound are also being explored for a range of other therapeutic applications.

The 1,2,4-triazole ring is a component of several clinically used antiviral drugs, such as ribavirin. nih.gov This has spurred research into the antiviral potential of new triazole derivatives. nih.gov Studies have shown that certain 1,2,4-triazole-3-thione derivatives exhibit activity against various DNA and RNA viruses, including influenza A and HIV-1. nih.gov The antiviral activity can be influenced by the specific substituents on the triazole ring. For example, some enantiomers of 1,2,4-triazole-3-thiones with electron-withdrawing groups have shown potential against influenza A (H1N1) viruses. nih.gov

Lipoxygenases (LOXs) are enzymes involved in the inflammatory process, and their inhibition is a target for anti-inflammatory drug development. nih.govacs.org Specifically, 15-lipoxygenase (15-LOX) has been implicated in various inflammatory diseases. lifenscience.orgnih.gov A number of 1,2,4-triazole derivatives have been synthesized and evaluated as 15-LOX inhibitors. lifenscience.orgnih.gov

In one study, a series of chlorophenyl-furfuryl-based 1,2,4-triazole derivatives showed potent to excellent inhibition of soybean 15-LOX, with IC50 values ranging from 17.43 ± 0.38 to 82.34 ± 0.58 μM. nih.govacs.org The structure-activity relationship (SAR) analysis indicated that the nature and position of substituents on the phenyl ring are important for the inhibitory activity. nih.gov

Interactive Data Table: 15-LOX Inhibitory Activity of 1,2,4-Triazole Derivatives

| Compound Series | IC50 Range (μM) | Key Structural Features | Reference |

| Chlorophenyl-furfuryl-based 1,2,4-triazoles | 17.43 - 82.34 | Varied alkyl/aralkyl/aryl groups | nih.govacs.org |

| Flurbiprofen-derived 1,2,4-triazole-3-thione | Potent inhibition noted | 2-fluorobiphenyl-4-yl-ethyl moiety | lifenscience.org |

Derivatives of 1,2,4-triazole are also recognized for their potential analgesic properties. mdpi.com Research has focused on synthesizing new triazole-containing compounds and evaluating their antinociceptive (pain-relieving) effects. zsmu.edu.ua

A study involving pyrazole-containing derivatives of 1,2,4-triazole-3-thiol investigated their analgesic activity using models like the "acetic acid-induced writhing test." zsmu.edu.ua The findings suggested that the combination of a 1,2,4-triazole-3-thiol core with other heterocyclic fragments, such as pyrazole, can lead to compounds with significant antinociceptive effects. zsmu.edu.ua The specific chemical modifications, such as the inclusion of a 2,6-dichlorophenyl substituent, were shown to influence the analgesic activity. zsmu.edu.ua

Anticonvulsant Properties

Derivatives of this compound have been a subject of interest in the search for new anticonvulsant agents. Research has demonstrated that modifications of the 1,2,4-triazole ring, including the introduction of an ethyl group at the 4-position and various substituents at other positions, can lead to compounds with significant anticonvulsant activity.

Scientific investigations into the anticonvulsant potential of this compound derivatives have shown promising results in preclinical models of epilepsy. A number of studies have focused on the synthesis and evaluation of these compounds, particularly their effectiveness in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which are standard screening tests for potential anticonvulsant drugs.

One area of exploration has been the synthesis of 4-(4-alkoxylphenyl)-3-ethyl-4H-1,2,4-triazole derivatives. nih.gov In these studies, a series of compounds with varying alkoxy chains attached to the phenyl group at the 4-position of the triazole ring were synthesized and evaluated for their anticonvulsant properties. nih.gov The maximal electroshock test revealed that several of these derivatives exhibited potent anticonvulsant activity. nih.gov

For instance, the compound 3-ethyl-4-(4-octyloxyphenyl)-4H-1,2,4-triazole was identified as a particularly potent agent in the MES test, with a median effective dose (ED₅₀) of 8.3 mg/kg. nih.gov Another derivative, 3-ethyl-4-(4-nonyloxyphenyl)-4H-1,2,4-triazole, also demonstrated significant anticonvulsant effects. nih.gov The protective index (PI), which is the ratio of the median toxic dose (TD₅₀) to the median effective dose (ED₅₀), is a critical measure of a drug's safety margin. A higher PI value indicates a more favorable safety profile. The 3-ethyl-4-(4-nonyloxyphenyl)-4H-1,2,4-triazole derivative exhibited a protective index of 9.3, which was notably greater than that of the established antiepileptic drug phenytoin. nih.gov

Further research into 4,5-disubstituted-1,2,4-triazole-3-thione derivatives has also highlighted their potential as anticonvulsant agents. unifi.it Studies have shown that these compounds can possess promising activity in the MES test, indicating their potential to be effective against generalized tonic-clonic seizures. unifi.it

The following tables present a summary of the research findings on the anticonvulsant properties of selected this compound derivatives and related compounds.

Table 1: Anticonvulsant Activity of 4-(4-Alkoxylphenyl)-3-ethyl-4H-1,2,4-triazole Derivatives in the MES Test

| Compound Name | Alkoxy Group | ED₅₀ (mg/kg) | Protective Index (PI) |

| 3-ethyl-4-(4-octyloxyphenyl)-4H-1,2,4-triazole | n-octyloxy | 8.3 | 5.5 |

| 3-ethyl-4-(4-nonyloxyphenyl)-4H-1,2,4-triazole | n-nonyloxy | Not Reported | 9.3 |

Applications Beyond Medicinal Chemistry

Corrosion Inhibition Studies

The prevention of metal degradation, or corrosion, is a critical industrial challenge. Heterocyclic compounds containing nitrogen and sulfur atoms, such as 4-ethyl-4H-1,2,4-triazole-3-thiol, are recognized as effective corrosion inhibitors. Their efficacy stems from their ability to adsorb onto metal surfaces, forming a protective barrier that shields the metal from corrosive agents. The general class of 1,2,4-triazoles has demonstrated inhibitory effects on the corrosion of metals like mild steel, copper, and aluminum in various aggressive media. researchgate.net Derivatives of this compound have been specifically noted for their potential as corrosion inhibitors. evitachem.com

Electrochemical methods are paramount in evaluating the performance of corrosion inhibitors. Techniques such as Electrochemical Impedance Spectroscopy (EIS), potentiodynamic polarization measurements, and Cyclic Voltammetry (CV) provide detailed insights into the inhibitor's mechanism and efficiency. For instance, studies on related triazole derivatives confirm that these compounds effectively suppress both anodic and cathodic reactions in the corrosion process. researchgate.net EIS studies help in understanding the formation of a protective film by measuring the increase in charge transfer resistance at the metal-electrolyte interface. Polarization studies reveal whether an inhibitor acts on the anodic metal dissolution, the cathodic hydrogen evolution, or both. For example, a study on a related compound, 5-[(4-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol, demonstrated a high inhibition efficiency of 90% on an AA6061 aluminum alloy in a hydrochloric acid solution.

Gravimetric analysis, or weight loss measurement, is a conventional and straightforward method for determining corrosion rates and the inhibition efficiency of a compound. This technique involves exposing a pre-weighed metal coupon to a corrosive environment, both with and without the inhibitor, over a specified period. The difference in weight loss between the two scenarios allows for the calculation of the inhibitor's effectiveness. Although specific gravimetric data for this compound is not detailed in the available literature, this method is standard practice for evaluating the performance of triazole-based corrosion inhibitors.

The protective action of this compound is attributed to its adsorption onto the metal surface. This process is facilitated by the presence of heteroatoms (nitrogen and sulfur) which possess lone pairs of electrons, and the π-electrons of the triazole ring. researchgate.net These electrons can be shared with the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate-type bond.

The adsorption can occur through:

Chemisorption: Involving the sharing of electrons between the inhibitor molecule and the metal surface.

Physisorption: Involving electrostatic interactions between a charged inhibitor molecule and a charged metal surface.

The this compound molecule can exist in two tautomeric forms: the thiol and the thione form. researchgate.net This tautomerism can significantly influence its interaction with the metal surface and, consequently, its inhibition efficiency.

Thiol Form: Contains a sulfur atom with a lone pair of electrons available for bonding with the metal surface.

Thione Form: Features a C=S double bond, where the π-electrons can also participate in the adsorption process.

Theoretical studies on related triazole-thiol compounds have indicated that both the thiol and thione tautomers are effective in corrosion inhibition. researchgate.net The ability to exist in these different forms allows for versatile bonding mechanisms with the metal surface, potentially enhancing the stability and coverage of the protective film.

Coordination Chemistry and Material Science

The structural framework of this compound makes it an excellent ligand for the formation of metal complexes, opening avenues in coordination chemistry and material science. The triazole ring and the exocyclic sulfur atom provide multiple donor sites for coordination with various metal ions.

Derivatives of this compound have been successfully used as ligands to synthesize transition metal complexes. These complexes have shown potential in catalysis and the development of new materials.

Palladium(II) Complexes: A pyridine-substituted bis-triazole derivative, 5,5′-(pyridine-2,5-diyl)bis(this compound) (referred to as L1), has been investigated as a ligand in palladium-catalyzed Suzuki coupling reactions. researchgate.netdergipark.org.trresearchgate.net These reactions are fundamental in organic chemistry for creating carbon-carbon bonds. The study demonstrated that the L1 ligand, in the presence of a palladium source, effectively catalyzes the coupling of aryl bromides with phenylboronic acid. researchgate.net Computational studies suggest that the nitrogen atoms of the triazole ring are the most probable sites for coordination with metal ions. dergipark.org.tr The ethyl group on the triazole was found to confer a higher catalytic effect compared to a phenyl group. dergipark.org.tr

Table 1: Catalytic Activity of the PdCl2/L1 System in Suzuki Coupling Reactions This table summarizes the yield of biaryl products from the reaction of various aryl bromides with phenylboronic acid, catalyzed by an in-situ formed palladium complex with the ligand 5,5′-(pyridine-2,5-diyl)bis(this compound) (L1).

| Aryl Bromide Substrate | Product Yield (%) |

|---|---|

| 4-Bromobenzaldehyde | 61% |

| 4-Bromoacetophenone | 52% |

Data sourced from a 2020 study on the catalytic activities of pyridine-substituted-bis-1,2,4-triazole derivatives. dergipark.org.trresearchgate.net

Mercury(II) Complexes: The ability of triazole-based thiol ligands to coordinate with a range of metal ions extends to heavy metals like mercury. While specific studies on mercury(II) complexes with this compound are not extensively detailed, research on similar functionalized bis-N-heterocyclic carbene ligands has reported the successful synthesis and structural characterization of mercury(II) complexes. researchgate.net This indicates a strong potential for this compound to act as a ligand for mercury(II), forming stable coordination compounds.

Applications in Optoelectronics

The unique molecular structure of this compound and its derivatives has led to their exploration in the field of optoelectronics. The inherent properties of the 1,2,4-triazole (B32235) ring, such as its electron-deficient nature, thermal stability, and ability to form stable complexes, make it a promising scaffold for the development of materials for various optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 4-alkyl-4H-1,2,4-triazoles have been investigated as highly luminescent materials suitable for use in Organic Light-Emitting Diodes (OLEDs). mdpi.com The 1,2,4-triazole core, when conjugated with aromatic or heteroaromatic units, can create luminophores with high quantum yields. For instance, a series of 4-ethyl-4H-1,2,4-triazole derivatives featuring various aromatic substituents have been synthesized and their photophysical properties evaluated. mdpi.com

These studies indicate that the emission properties can be tuned by altering the substituents on the triazole ring. The presence of the ethyl group at the N4 position influences the solubility and processing characteristics of these materials, which are crucial for the fabrication of OLED devices. While specific data on this compound itself in OLEDs is not extensively documented in the reviewed literature, the research on its derivatives provides a strong indication of its potential. The thiol group at the C3 position could further be functionalized to fine-tune the electronic properties or to anchor the molecule to electrode surfaces, potentially enhancing device performance.

Table 1: Photophysical Data of Selected 4-ethyl-4H-1,2,4-triazole Derivatives mdpi.com

Note: The data presented is for derivatives of 4-ethyl-4H-1,2,4-triazole and not the specific thiol compound.

The development of blue-emitting materials remains a significant challenge in OLED technology. Theoretical studies on heteroleptic iridium(III) complexes incorporating a substituted 1,2,4-triazole ancillary ligand have been conducted to explore their potential as blue phosphorescent emitters in Phosphorescent Organic Light-Emitting Diodes (PHOLEDs). researchgate.net These studies suggest that modifying the substituents on the triazole ring can influence the emission energy and radiative lifetime of the complexes. researchgate.net While not directly involving this compound, this research highlights the tunability of the 1,2,4-triazole scaffold for achieving desired emission colors. The principles could be extended to design and synthesize novel phosphorescent emitters based on the title compound.

Information regarding the specific application of this compound in Polymer Light-Emitting Diodes (PLEDs) is not available in the reviewed literature. However, the potential exists to incorporate this molecule as a pendant group or a comonomer in polymer chains to impart desired electronic and luminescent properties.

Development of Optical Waveguide Materials

The ability of certain organic molecules to self-assemble into well-defined microstructures has opened up possibilities for their use as optical waveguides, which are fundamental components of photonic integrated circuits. Research has shown that ribbon-like supramolecular structures formed by the organized aggregation of 4-aryl-4H-1,2,4-triazoles can function as optical waveguides that propagate photoluminescence. rsc.org

While this study focuses on 4-aryl derivatives, the underlying principle of self-assembly driven by intermolecular interactions could be applicable to this compound. The presence of the thiol group offers an additional site for hydrogen bonding, which could influence the packing and morphology of the self-assembled structures. The ethyl group can also play a role in directing the self-assembly process. For instance, the controlled self-assembly of triazatruxene microwires modified with ethyl groups has been shown to result in materials with low optical propagation loss. researchgate.net This suggests that the ethyl substituent can be beneficial in creating highly ordered structures suitable for waveguiding applications. Further investigation into the self-assembly behavior of this compound is warranted to explore its potential in this area.

Data Storage Device Applications